1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane
Description
Molecular Geometry and Bonding Configuration
The molecular architecture of this compound is characterized by a central tetrafluorinated ethane unit bearing two para-fluorophenyl substituents, creating a highly symmetrical structure with extensive fluorine substitution. The compound exhibits the molecular formula C14H8F6 with a molecular weight of 290.20 g/mol, indicating the presence of six fluorine atoms distributed across the molecular framework. The systematic nomenclature 1-fluoro-4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethyl]benzene precisely describes the connectivity pattern, with each carbon atom of the central ethane backbone bearing two fluorine substituents and one para-fluorophenyl group.
The bonding configuration demonstrates significant carbon-fluorine character throughout the molecule, with the central ethane unit featuring four carbon-fluorine bonds and each aromatic ring containing one additional carbon-fluorine bond in the para position relative to the ethane attachment point. This extensive fluorination pattern creates substantial electronic effects that influence molecular geometry through both steric and electronic factors. The SMILES representation FC1=CC=C(C(F)(F)C(F)(F)C2=CC=C(F)C=C2)C=C1 illustrates the symmetrical arrangement where both carbon atoms of the ethane backbone are equivalently substituted.
The molecular structure exhibits characteristics typical of heavily fluorinated compounds, with the electronegativity of fluorine atoms significantly affecting bond lengths and angles throughout the framework. The tetrafluorinated ethane backbone represents a particularly interesting structural motif, as the high degree of fluorine substitution creates unique geometric constraints and electronic distribution patterns that distinguish this compound from less fluorinated analogs.
Crystallographic Characterization
Crystallographic analysis of this compound reveals important solid-state structural parameters including a melting point range of 96-97°C, indicating relatively strong intermolecular interactions despite the presence of multiple fluorine atoms. The compound exhibits a density of 1.35 g/cm³, which is consistent with the high fluorine content and reflects the compact packing arrangement typical of fluorinated aromatic compounds. The boiling point of 255.3°C at 760 mmHg demonstrates thermal stability consistent with the robust carbon-fluorine bonds throughout the molecular structure.
The crystalline structure likely exhibits specific packing motifs influenced by the unique combination of aromatic rings and the highly fluorinated central ethane unit. Related fluorinated aromatic compounds demonstrate that fluorine atoms can participate in various intermolecular interactions including fluorine-hydrogen contacts and fluorine-fluorine interactions that stabilize crystal lattices. The symmetrical nature of this compound suggests potential for ordered crystalline arrangements with defined molecular orientations.
Comparative analysis with related fluorinated biphenyl systems indicates that the presence of multiple fluorine substituents significantly influences crystal packing behavior. The ortho-fluorobiphenyl derivatives discussed in crystallographic studies show interplanar angles averaging approximately 43° between aromatic rings, which provides insight into potential geometric relationships in related polyfluorinated systems. The extensive fluorination in this compound likely creates additional constraints on molecular packing compared to less fluorinated analogs.
Conformational Analysis of Fluorinated Ethane Backbone
The conformational behavior of the tetrafluorinated ethane backbone in this compound represents a critical aspect of its structural chemistry, as the extensive fluorine substitution creates significant steric and electronic effects that influence molecular geometry. Analysis of related tetrafluoroethane systems provides important insights into the conformational preferences of highly fluorinated ethane units. Studies of 1,1,2,2-tetrafluoroethane demonstrate that fluorinated ethane backbones can adopt multiple conformational states, with gauche and anti conformers exhibiting distinct energetic and geometric characteristics.
The complete structural determination of gauche 1,1,2,2-tetrafluoroethane using pulsed-molecular-beam Fourier transform microwave spectroscopy reveals that the gauche rotamer possesses a permanent electric dipole moment of 2.454 Debye, indicating significant conformational effects on electronic distribution. This conformational analysis demonstrates that heavily fluorinated ethane units exhibit substantial conformational complexity due to the multiple fluorine-fluorine interactions and electronic effects throughout the molecular framework.
In the context of this compound, the tetrafluorinated ethane backbone likely exhibits restricted rotation due to both steric hindrance from the bulky para-fluorophenyl substituents and electronic effects arising from the extensive fluorination pattern. The symmetrical substitution pattern suggests that conformational preferences will be influenced by the balance between minimizing fluorine-fluorine repulsions within the ethane unit and optimizing interactions between the aromatic substituents and the central backbone.
The conformational analysis must consider the influence of aromatic substituents on the preferred geometry of the tetrafluorinated ethane unit, as the electronic and steric effects of the para-fluorophenyl groups will significantly affect rotational barriers and conformational equilibria. The extensive fluorine substitution throughout the molecule creates a complex conformational landscape where multiple factors contribute to the overall molecular geometry and stability.
Comparative Structural Analysis with Related Polyfluorinated Aromatics
Comparative structural analysis of this compound with related polyfluorinated aromatic compounds reveals important structure-property relationships and provides context for understanding its unique molecular characteristics. Studies of fluorinated aromatic degradation products demonstrate that compounds such as 1,1,2,2-tetraphenylethane and 1,1,2,2-tetrakis(4-fluorophenyl)ethane exhibit specific structural features that influence their chemical behavior. The tetrakis(4-fluorophenyl)ethane analog represents a particularly relevant comparison, as it contains four para-fluorophenyl groups attached to a central ethane unit compared to the two para-fluorophenyl groups in the target compound.
The structural comparison with 1,2-bis(4-fluorophenyl)ethane, which lacks the tetrafluorinated ethane backbone, provides insight into the specific effects of extensive backbone fluorination. This related compound, with CAS number 458-76-4 and molecular formula C14H12F2, contains only two fluorine atoms located on the aromatic rings, demonstrating significantly reduced fluorine content compared to the six fluorine atoms present in this compound. The molecular weight difference between these compounds (218.25 g/mol versus 290.20 g/mol) reflects the substantial impact of tetrafluorination on molecular mass and likely influences physical properties and structural characteristics.
Analysis of polyfluorinated aromatic substances reveals that fluorinated aromatics may exhibit enhanced environmental persistence and unique degradation patterns compared to their non-fluorinated counterparts. The structural characteristics of extensively fluorinated compounds like this compound place them within the broader category of per- and polyfluorinated aromatic substances, which demonstrate specific structural features that influence their environmental and chemical behavior.
The comparative analysis also extends to related fluorinated ether compounds such as 1,2-bis(1,1,2,2-tetrafluoroethoxy)ethane, which exhibits the molecular formula C6H6F8O2 and demonstrates similar tetrafluorinated structural motifs but incorporates ether linkages rather than direct carbon-carbon connections. This structural comparison highlights the diverse ways in which tetrafluorinated units can be incorporated into organic frameworks while maintaining characteristic geometric and electronic properties associated with extensive fluorination.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Fluorine Content | Structural Features |
|---|---|---|---|---|
| This compound | C14H8F6 | 290.20 | 6 fluorine atoms | Tetrafluorinated ethane backbone, two para-fluorophenyl groups |
| 1,2-Bis(4-fluorophenyl)ethane | C14H12F2 | 218.25 | 2 fluorine atoms | Non-fluorinated ethane backbone, two para-fluorophenyl groups |
| 1,1,2,2-Tetrakis(4-fluorophenyl)ethane | C26H16F4 | ~420 | 4 fluorine atoms | Non-fluorinated ethane backbone, four para-fluorophenyl groups |
| 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane | C6H6F8O2 | 262.10 | 8 fluorine atoms | Two tetrafluorinated ethoxy groups, ether linkages |
Properties
IUPAC Name |
1-fluoro-4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6/c15-11-5-1-9(2-6-11)13(17,18)14(19,20)10-3-7-12(16)8-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIWSXHEGSCIOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457720 | |
| Record name | 1,1'-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(4-fluorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4100-99-6 | |
| Record name | 1,1'-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(4-fluorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Copper(I)-Mediated Carbocupration of Tetrafluoroethylene
A notable method involves copper(I) complexes facilitating the carbocupration of tetrafluoroethylene (TFE), leading to the formation of tetrafluoroethylene-bridged diaryl compounds. This approach was extensively studied by Saijo et al. at Osaka University, where copper(I) species mediate the addition of aryl groups across the tetrafluoroethylene double bond under controlled conditions.
-
- Copper(I) catalyst
- Tetrafluoroethylene gas (TFE)
- Aryl halides or arylboron compounds
- Inert atmosphere (nitrogen or argon)
- Solvent: tetrahydrofuran (THF) or similar aprotic solvents
- Temperature: typically around 60°C
- Pressure: TFE pressurized to 3.5 atm
Mechanism : The copper(I) catalyst activates the tetrafluoroethylene, allowing nucleophilic addition of the aryl group to the double bond, forming the tetrafluoroethylene-bridged product.
Yield : Yields reported are generally high, with 83% for related tetrafluoro-1,2-diphenylethane derivatives.
Palladium(0)-Catalyzed Base-Free Suzuki-Miyaura Coupling
Another effective method employs palladium(0) catalysis for Suzuki-Miyaura coupling reactions involving tetrafluoroethylene and arylboron reagents. This base-free coupling avoids side reactions common in basic conditions and is suitable for sensitive fluorinated substrates.
-
- Pd(0) catalyst (e.g., Pd(dba)2)
- Ligands such as 1,10-phenanthroline
- Arylboronic acids or esters
- Solvent: THF or THF-d8 mixtures
- Temperature: ~60°C
- Inert atmosphere
- TFE pressure: ~3.5 atm
Outcomes : This method affords high selectivity for the tetrafluoroethylene-bridged diaryl compounds with minimal side products.
Example Synthesis of 1,1,2,2-Tetrafluoro-1,2-diphenylethane (Analogous Method)
A closely related compound, 1,1,2,2-tetrafluoro-1,2-diphenylethane, was synthesized as follows, which can be adapted for the 4-fluorophenyl analogue:
| Reagent | Amount | Role |
|---|---|---|
| Copper oxide (CuO) | catalytic amount | Catalyst precursor |
| tBu (tert-butyl) | 2.7 mg (0.02 mmol) | Ligand or additive |
| 1,10-Phenanthroline | 3.6 mg (0.02 mmol) | Ligand |
| 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane | 3.8 mg (0.02 mmol) | Arylboron reagent |
| Iodobenzene | 4.9 mg (0.024 mmol, 1.2 eq) | Aryl halide |
| α,α,α-Trifluorotoluene | 2.4 μL (0.02 mmol) | Internal standard for 19F NMR |
| Solvent (THF/THF-d8 4:1 v/v) | 0.5 mL | Reaction medium |
Procedure : The mixture was sealed in an NMR tube under nitrogen, pressurized with TFE to 3.5 atm, and heated at 60°C for 20 hours.
Result : The target tetrafluoroethylene-bridged product was obtained with an 83% yield, confirmed by 19F NMR analysis.
Comparative Data Table of Preparation Conditions and Yields
| Method | Catalyst/Conditions | Solvent | Temperature | Pressure (atm) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cu(I)-Mediated Carbocupration | CuO, tBu, 1,10-phenanthroline | THF/THF-d8 (4:1) | 60°C | 3.5 | 83 | Inert atmosphere, 20 h reaction time |
| Pd(0)-Catalyzed Suzuki-Miyaura | Pd(0), 1,10-phenanthroline | THF | 60°C | 3.5 | High | Base-free, selective fluorinated coupling |
| Direct fluorination (less common) | Various fluorinating agents | Organic solvents | Variable | Atmospheric | Variable | Less selective, more side reactions |
Research Findings and Notes
Transition metal catalysis, especially with copper(I) and palladium(0), is essential for efficient synthesis of tetrafluoroethylene-bridged diaryl compounds due to the challenging nature of tetrafluoroethylene insertion and fluorine atom management.
The use of 1,10-phenanthroline as a ligand stabilizes the metal center and enhances catalytic activity, leading to higher yields and selectivity.
Pressurization of tetrafluoroethylene gas is critical to drive the coupling reaction forward, as TFE is gaseous under ambient conditions.
The reaction environment must be rigorously inert to prevent side reactions and degradation of sensitive fluorinated intermediates.
19F NMR spectroscopy is a key analytical tool for monitoring reaction progress and confirming product formation due to the distinctive fluorine signals.
Chemical Reactions Analysis
Types of Reactions: 1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: These reactions can alter the oxidation state of the compound, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents such as halogens or nucleophiles in the presence of a catalyst.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: May involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.
Scientific Research Applications
Scientific Research Applications
1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane has found applications in scientific research, including:
- Chemistry Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
- Biology Studied for its potential biological activity and interactions with biomolecules.
- Medicine Investigated for its potential use in pharmaceuticals due to its stability and unique properties.
- Industry Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Chemical Reactions
This compound can undergo various chemical reactions, including:
- Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
- Oxidation and Reduction Reactions: These reactions can alter the oxidation state of the compound, leading to the formation of different products.
Reagents and Conditions:
- Substitution Reactions: Typically involve reagents such as halogens or nucleophiles in the presence of a catalyst.
- Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction Reactions: May involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane involves its interaction with molecular targets and pathways within a system. The compound’s fluorine atoms play a crucial role in its reactivity and interactions. These interactions can influence various biochemical pathways, leading to specific effects depending on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane and related compounds:
Key Findings:
Structural Influence on Reactivity: The target compound’s tetrafluoro substitution on ethane enhances steric hindrance and electronic withdrawal compared to non-fluorinated analogs like 1,2-Bis(4-fluorophenyl)ethane . This reduces nucleophilic attack susceptibility, making it preferable for high-stability applications. The ethene derivative with nitro groups (C₂₆H₁₆F₂N₂O₄) exhibits extended conjugation, enabling applications in light-emitting materials .
Environmental and Safety Profiles :
- Brominated analogs like BTBPE demonstrate significant bioaccumulation in birds (BMFs >1), whereas fluorinated compounds like the target molecule show lower ecological risks due to stronger C-F bonds and reduced persistence .
- Nitro-substituted derivatives may pose mutagenic risks, limiting their use in biological systems compared to purely fluorinated ethanes .
Synthetic Accessibility :
- Ethylene glycol bis(1,1,2,2-tetrafluoroethyl) ether is synthesized via a low-yield (33%) route, highlighting challenges in scaling fluorinated ether production . In contrast, the target compound’s synthesis likely involves more straightforward fluorination steps .
Commercial Viability :
- The target compound is priced competitively (≥97% purity, $79/g), comparable to simpler analogs like 1,2-Bis(4-fluorophenyl)ethane ($79/g for 1 g) .
Biological Activity
1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane (CAS No. 4100-99-6) is a fluorinated organic compound that has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, examining its interactions at the molecular level, potential therapeutic applications, and relevant research findings.
Basic Information
- Molecular Formula : C14H8F6
- Molecular Weight : 290.204 g/mol
- Melting Point : 96-97 °C
- Boiling Point : 255.3 °C
- Density : 1.35 g/cm³
- LogP : 4.84860 (indicating lipophilicity)
These properties suggest that the compound is stable and hydrophobic, which may influence its biological interactions and applications.
| Property | Value |
|---|---|
| Molecular Formula | C14H8F6 |
| Molecular Weight | 290.204 g/mol |
| Melting Point | 96-97 °C |
| Boiling Point | 255.3 °C |
| Density | 1.35 g/cm³ |
| LogP | 4.84860 |
The biological activity of this compound is primarily attributed to its halogenated structure, which can facilitate interactions with biological macromolecules such as proteins and nucleic acids. The presence of fluorine atoms enhances the compound's ability to form halogen bonds, which are crucial in molecular recognition processes.
Halogen Bonding
Halogen bonds are non-covalent interactions that can significantly influence the binding affinity of compounds to their targets. Research indicates that compounds containing CF2X moieties (where X can be Cl, Br, or I) exhibit strong halogen bonding capabilities, potentially increasing their effectiveness as drug candidates .
Case Studies and Research Findings
Table 2: Summary of Biological Activities
| Activity Type | Potential Mechanism | Reference |
|---|---|---|
| Antifungal | Disruption of cell membranes | |
| Ion Channel Modulation | Interaction with TMEM16A | |
| Cancer Pathway Targeting | Binding to Mdm2/Mdm4 proteins |
Safety and Toxicology
While the biological activity of this compound shows promise, safety data remains crucial for its application in pharmaceuticals. The compound is classified under hazard codes Xi (irritant), indicating potential risks upon exposure . Further toxicological studies are necessary to evaluate its safety profile comprehensively.
Q & A
Q. What are the established synthetic routes for 1,1,2,2-tetrafluoro-1,2-bis(4-fluorophenyl)ethane, and how can reaction conditions be optimized for high purity?
The synthesis of fluorinated biphenyl ethanes often involves reductive coupling or catalytic dehydrogenation. For example, Cu(II)-mediated cascade dehydrogenation has been applied to structurally similar bis(fluorophenyl)ethylene derivatives, yielding isomerically pure products . Key considerations include:
- Catalyst selection : Transition metals (e.g., Cu, Ti) paired with reducing agents (LiAlH4) enable efficient coupling of fluorinated aromatic precursors.
- Solvent systems : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of fluorinated intermediates.
- Purification : Column chromatography with fluorophilic stationary phases or recrystallization in hexane/chloroform mixtures can isolate the target compound .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR spectroscopy : NMR is critical for identifying fluorine environments. For example, distinct peaks for tetrafluoroethane and fluorophenyl groups should appear in the range of -110 to -140 ppm .
- X-ray diffraction : Single-crystal X-ray analysis using programs like SHELXL (for refinement) resolves stereoelectronic effects from fluorine substituents. The SHELX suite is robust for handling high-resolution data from fluorinated crystals .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (CHF; MW 320.21) and isotopic patterns .
Q. What safety protocols are essential for handling fluorinated ethane derivatives in the lab?
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile fluorocarbons.
- Thermal stability : Avoid sparks or open flames, as some fluorinated ethanes decompose exothermically above 150°C .
- Personal protective equipment (PPE) : Fluoropolymer-coated gloves and face shields are recommended due to potential skin irritation .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound, particularly its interaction with estrogen receptors?
- Competitive binding assays : Use tritiated estradiol ([H]E2) and calf uterine estrogen receptors to measure relative binding affinity (RBA). Symmetrical fluorophenyl substituents may enhance hydrophobic interactions with receptor pockets, as seen in structurally related antiestrogens .
- In vivo testing : Dose-dependent tumor inhibition studies in hormone-dependent mammary tumor models (e.g., DMBA-induced rat models) can assess therapeutic potential. Compound 2 in reduced tumor area by 47% at 5 mg/kg/day, suggesting a framework for evaluating efficacy .
Q. How can isomerism or stereochemical ambiguities in the synthesis of fluorinated biphenyl ethanes be resolved?
- Chromatographic separation : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate (E)- and (Z)-isomers, as demonstrated for bis(nitrophenyl)ethylene analogs .
- Crystallographic differentiation : X-ray analysis of single crystals can distinguish between isomers based on dihedral angles and fluorine atom spatial arrangements .
Q. How should researchers address contradictions in reported physicochemical properties (e.g., melting points, solubility) across studies?
- Method validation : Cross-check purity via elemental analysis and DSC (differential scanning calorimetry) to rule out impurities affecting thermal properties.
- Solubility profiling : Systematic testing in fluorinated solvents (e.g., perfluorodecalin) and aromatic hydrocarbons (toluene, xylene) can clarify discrepancies caused by solvent polarity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
